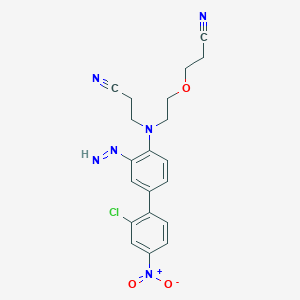
Disperse red 169
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disperse Red 169 is a synthetic dye belonging to the category of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester. Disperse dyes are non-ionic and have low water solubility, making them suitable for hydrophobic fibers. This compound is known for its vibrant red color and is used extensively in the textile industry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Disperse Red 169 involves several steps. One common method includes the reaction of hydroquinone with mandelic acid to form an intermediate compound. This intermediate is then reacted with propoxy mandelic acid in the presence of phosphoric acid to obtain another intermediate. Finally, this intermediate is oxidized using chloranil to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified through recrystallization and filtration to achieve the desired quality.
化学反应分析
Types of Reactions
Disperse Red 169 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break down the azo bond in the dye, leading to the formation of amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chloranil and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve reagents like halogens or sulfonic acids under acidic or basic conditions.
Major Products Formed
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the dye.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Disperse Red 169 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Widely used in the textile industry for dyeing synthetic fibers, and in the production of colored plastics and inks
作用机制
The mechanism of action of Disperse Red 169 involves its interaction with the fibers or materials it is used to dye. The dye molecules are absorbed into the fibers through van der Waals forces and dipole interactions. The azo bond in the dye can undergo photoisomerization, changing its configuration and affecting its color properties. This photoisomerization is a key feature in applications such as photodynamic therapy and light-responsive materials .
相似化合物的比较
Disperse Red 169 can be compared with other disperse dyes such as Disperse Red 17, Disperse Red 11, and Disperse Red 60:
Disperse Red 17: Similar in structure but differs in the substituents on the aromatic rings, leading to different dyeing properties and applications.
Disperse Red 11: Another anthraquinone-based dye with different functional groups, affecting its solubility and colorfastness.
Disperse Red 60: Known for its use in photodynamic therapy due to its strong absorption in the visible region.
This compound is unique due to its specific molecular structure, which provides distinct color properties and stability, making it highly suitable for industrial applications.
属性
分子式 |
C20H19ClN6O3 |
|---|---|
分子量 |
426.9 g/mol |
IUPAC 名称 |
3-[4-(2-chloro-4-nitrophenyl)-N-[2-(2-cyanoethoxy)ethyl]-2-diazenylanilino]propanenitrile |
InChI |
InChI=1S/C20H19ClN6O3/c21-18-14-16(27(28)29)4-5-17(18)15-3-6-20(19(13-15)25-24)26(9-1-7-22)10-12-30-11-2-8-23/h3-6,13-14,24H,1-2,9-12H2 |
InChI 键 |
RDZWALQYTHVPKR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N=N)N(CCC#N)CCOCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


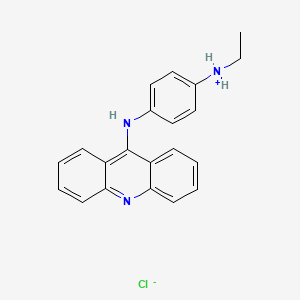
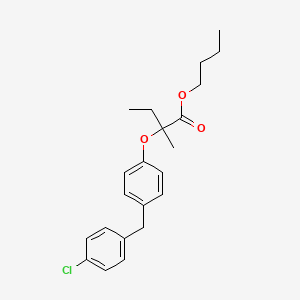
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
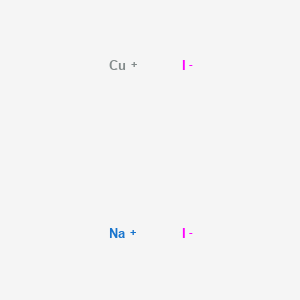
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
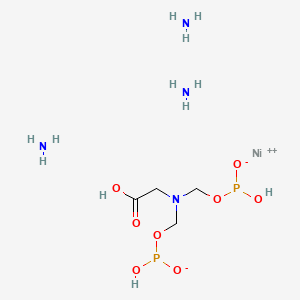
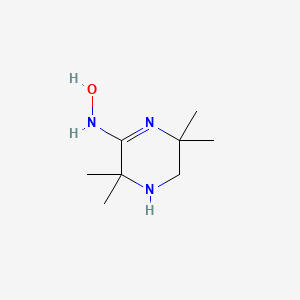
![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)

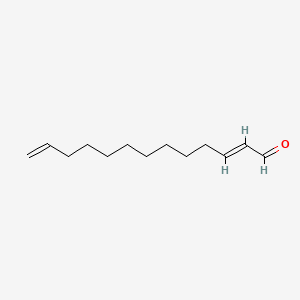

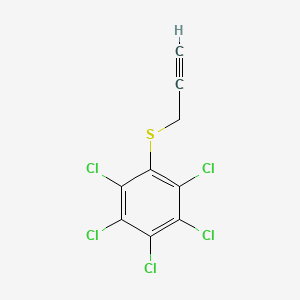
![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)
palladium(II)]](/img/structure/B13761924.png)
